1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride
Overview
Description
1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride is a chemical compound with the molecular formula C12H19Cl3N2O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenoxyethyl group, making it a valuable intermediate in various chemical reactions and pharmaceutical formulations .
Preparation Methods
The synthesis of 1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride typically involves the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol. This intermediate is then reacted with piperazine to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups. .
Scientific Research Applications
1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer. Its ability to modulate specific receptors makes it a valuable tool in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of 1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, altering their activity and modulating various biochemical pathways. For instance, it may act as an antagonist or agonist at certain receptors, influencing neurotransmission and cellular signaling. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2-(4-Chloro-phenoxy)-ethoxy)-3-isopropylamino-propan-2-ol hydrochloride: This compound shares a similar phenoxyethyl structure but differs in its additional functional groups and pharmacological properties.
4-Chlorophenyl phenyl ether: While structurally related, this compound lacks the piperazine ring, resulting in different chemical reactivity and applications.
Haloxyfop-P-methyl: This herbicide contains a chlorophenoxy group but is used primarily in agricultural settings, highlighting the diverse applications of chlorophenoxy compounds.
Properties
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.2ClH/c13-11-2-1-3-12(10-11)16-9-8-15-6-4-14-5-7-15;;/h1-3,10,14H,4-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAVNCRFGOJROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC(=CC=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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